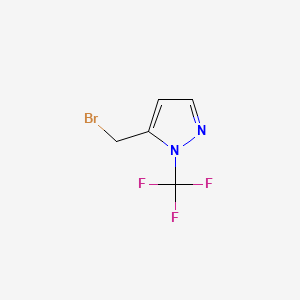5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18121099
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H4BrF3N2 |
|---|---|
| Molecular Weight | 229.00 g/mol |
| IUPAC Name | 5-(bromomethyl)-1-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C5H4BrF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2 |
| Standard InChI Key | CARQDJPLCAFABV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1)C(F)(F)F)CBr |
Introduction
Structural and Molecular Characteristics
5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole (CHBrFN) features a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The trifluoromethyl (-CF) group at position 1 enhances electron-withdrawing effects, while the bromomethyl (-CHBr) substituent at position 5 introduces a reactive site for further functionalization. The molecular structure is corroborated by spectroscopic data, including a distinctive H NMR signal at δ 4.47 ppm for the bromomethyl protons and a F NMR peak near δ -58 ppm for the -CF group .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 245.00 g/mol |
| SMILES | C1=CN(N=C1CBr)C(F)(F)F |
| InChIKey | UTRDPMJWTXSEAQ-UHFFFAOYSA-N |
| Predicted CCS (Ų, [M+H]+) | 152.9 |
The compound’s regiochemistry is critical; the 5-bromomethyl isomer is distinguished from its 3-bromomethyl counterpart via boiling point-pressure diagram analysis during purification .
Synthetic Methodologies
Regioselective Bromination
A high-yielding route involves N-bromosuccinimide (NBS)-mediated bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole under mild conditions (0°C, dichloromethane), achieving >85% yield . This method minimizes polybromination byproducts, a common challenge in pyrazole functionalization.
Annulation Approaches
Reactivity and Functionalization
The bromomethyl group undergoes nucleophilic substitution, enabling diverse derivatization:
-
Suzuki Coupling: Palladium-catalyzed reactions with aryl boronic acids yield biarylpyrazoles, useful in kinase inhibitor synthesis .
-
Lithiation: Flow reactor lithiation at -78°C generates intermediates for aldehyde, acid, or boron pinacolate functionalization .
-
Grignard Reactions: Alkylmagnesium bromides introduce alkyl chains, expanding agrochemical applications .
Table 2: Representative Derivatives and Yields
| Derivative | Reaction Condition | Yield (%) |
|---|---|---|
| 5-Aldehyde | Br–Li exchange, DMF | 78 |
| 5-Boric acid pinacol ester | DoM reaction, BPin | 65 |
| 5-Sulfonyl chloride | SOCl, RT | 82 |
Physicochemical Stability
The compound remains stable at room temperature but decomposes upon exposure to strong bases (e.g., NaOH) or oxidizers (e.g., KMnO), releasing nitrogen oxides . Storage recommendations include inert atmospheres and temperatures below -20°C to prevent Br elimination .
Applications in Drug Discovery
Pyrazole bromomethyl derivatives are pivotal in antiviral research. For instance, analog I-19 (EC = 0.0334 μM) exhibits anti-HIV-1 activity comparable to nevirapine (EC = 0.0402 μM) . Structure-activity relationship (SAR) studies highlight the necessity of the bromomethyl group for binding affinity, as its replacement with bulkier substituents (e.g., tert-butyl) reduces potency .
Future Directions
Ongoing research targets enantioselective functionalization and green chemistry approaches. Photoredox-catalyzed bromomethylation and flow-chemistry optimizations aim to reduce waste and improve atom economy . Additionally, computational studies (e.g., DFT) are elucidating reaction mechanisms to guide catalyst design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume